Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (hereafter referred to as the "target compound") is a triazinoindole-thioacetamide derivative characterized by a 5-methyl-substituted triazino[5,6-b]indole core linked via a thioether bridge to an acetamide group. The N-substituent on the acetamide is a branched 3-methylbutyl chain (isoamyl group). Its molecular formula is C₁₉H₂₃N₅OS, with a molecular weight of 369.48 g/mol .
This compound belongs to a broader class of triazinoindole derivatives synthesized for diverse pharmacological applications, including antidepressant , α-amylase inhibitory , and protein-targeting activities . The synthesis typically involves coupling 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with primary amines under HATU/DMAP-mediated conditions .
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5OS/c1-11(2)8-9-18-14(23)10-24-17-19-16-15(20-21-17)12-6-4-5-7-13(12)22(16)3/h4-7,11H,8-10H2,1-3H3,(H,18,23) |
InChI Key |
YLHAWIRDAPFOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
Formation of the Indole Moiety :
- The synthesis often begins with the formation of the indole structure through cyclization reactions involving appropriate precursors such as aniline derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Triazine Ring :
- Following the formation of the indole, triazine derivatives are synthesized using condensation reactions with hydrazine derivatives and carbonyl compounds.
-
- The thioether linkage is formed through nucleophilic substitution reactions involving thiols and alkyl halides or by employing thionation methods.
-
- Finally, the acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Reaction Conditions
The specific conditions for each step are critical for optimizing yields and selectivity:
Temperature : Reactions are typically carried out at elevated temperatures (50-150°C) to facilitate cyclization and condensation.
Solvents : Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol, chosen based on their ability to dissolve reactants and facilitate reaction mechanisms.
Reagents : Key reagents include potassium permanganate for oxidation in certain steps and sodium borohydride for reduction processes.
Data Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions | Expected Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Aniline derivatives + α,β-unsaturated carbonyls | Elevated temperature | Indole structure |
| 2 | Condensation | Hydrazine + carbonyl compounds | Acidic conditions | Triazine ring |
| 3 | Nucleophilic substitution | Thiols + alkyl halides | Base catalysis | Thioether linkage |
| 4 | Acylation | Acetic anhydride or acetyl chloride + base | Room temperature to elevated | Acetamide formation |
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the triazinoindole ring or the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations :
Biological Activity
Acetamide, N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with a significant potential for biological activity. Its unique structure combines various functional groups that may influence its interaction with biological systems. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H21N5OS
- Molecular Weight : 345.44 g/mol
- IUPAC Name : Acetamide, N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
The compound's structure features a triazino-indole moiety linked to an acetamide group through a thioether linkage. This structural configuration is thought to contribute to its biological properties.
The biological activity of Acetamide, N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate various biochemical pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors influencing signal transduction processes.
Experimental studies are necessary to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that compounds with similar triazino-indole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazino-indoles can induce apoptosis in tumor cells through the activation of caspase pathways.
- Antimicrobial Properties : A study evaluating structurally related compounds found significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. The proposed mechanism includes the reduction of oxidative stress and inflammation in neuronal cells.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
